AsF5.HF.6H2O

Description

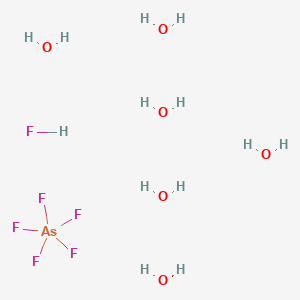

AsF₅·HF·6H₂O is a complex hydrate composed of arsenic pentafluoride (AsF₅), hydrogen fluoride (HF), and six water molecules. This compound belongs to a class of inorganic hydrates where multiple components are stabilized through hydrogen bonding and coordination interactions. Arsenic pentafluoride is a strong Lewis acid, and its combination with HF and water likely forms a highly reactive and acidic system. The structure is hypothesized to involve AsF₅ coordinated with HF and water molecules, creating a network stabilized by ionic and hydrogen bonds .

Key properties of AsF₅·HF·6H₂O include:

- Molecular Formula: AsF₅·HF·6H₂O

- Molecular Weight: ~275.96 g/mol (calculated from constituent atomic masses).

- Reactivity: Expected to exhibit strong acidity due to the presence of HF and AsF₅, which are both potent proton donors and Lewis acids.

- Applications: Potential use in catalysis or fluorination reactions, though specific industrial applications are less documented compared to analogous compounds.

Properties

IUPAC Name |

pentafluoro-λ5-arsane;hexahydrate;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF5.FH.6H2O/c2-1(3,4,5)6;;;;;;;/h;1H;6*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHMFBVZVLPCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.F.F[As](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6H13O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601047712 | |

| Record name | Hexafluoroarsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121995-33-3 | |

| Record name | Hexafluoroarsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Arsenic pentafluoride can be synthesized through several methods:

Direct Combination: Arsenic and fluorine react directly to form arsenic pentafluoride[ 2As + 5F_2 \rightarrow 2AsF_5 ]

Reaction with Arsenic Trifluoride: Arsenic trifluoride reacts with fluorine to produce arsenic pentafluoride[ AsF_3 + F_2 \rightarrow AsF_5 ]

Addition of Fluorine to Arsenic Oxides: Fluorine is added to arsenic pentoxide or arsenic trioxide[ 2As_2O_5 + 10F_2 \rightarrow 4AsF_5 + 5O_2 ] [ 2As_2O_3 + 10F_2 \rightarrow 4AsF_5 + 3O_2 ]

Industrial Production Methods

Industrial production of arsenic pentafluoride often involves the direct combination of arsenic and fluorine under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Arsenic pentafluoride undergoes various chemical reactions, including:

Oxidation: Arsenic pentafluoride can act as an oxidizing agent.

Reduction: It can be reduced to arsenic trifluoride.

Substitution: Arsenic pentafluoride can form halide complexes and is a powerful fluoride acceptor.

Common Reagents and Conditions

Sulfur Tetrafluoride: Reacts with arsenic pentafluoride to form an ionic hexafluoroarsenate complex[ AsF_5 + SF_4 \rightarrow SF_3^+ + AsF_6^- ]

Major Products

Hexafluoroarsenate Complexes: Formed through reactions with various reagents, showcasing the compound’s ability to accept fluoride ions.

Scientific Research Applications

Arsenic pentafluoride and its hydrated form have several scientific research applications:

Chemistry: Used in the study of intercalation compounds and as a reagent in various chemical reactions.

Biology: Investigated for its interactions with biological molecules, although its high toxicity limits its use.

Medicine: Limited applications due to toxicity, but studied for potential therapeutic uses in controlled environments.

Industry: Utilized in the production of high-purity compounds and as a catalyst in organic synthesis.

Mechanism of Action

Arsenic pentafluoride acts primarily as a strong fluoride acceptor, forming stable complexes with various cations. Its mechanism involves the formation of ionic bonds with fluoride ions, leading to the creation of hexafluoroarsenate complexes .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Hexafluoroacetylacetonate Metal Complexes (e.g., NaC₅HF₆O₂)

These organometallic compounds, such as sodium hexafluoroacetylacetonate (NaC₅HF₆O₂), share high fluorine content and hydration tendencies with AsF₅·HF·6H₂O. However, their structural frameworks differ significantly:

Key Contrast: AsF₅·HF·6H₂O lacks the chelating organic ligand present in hexafluoroacetylacetonates, making it more suited for inorganic reactions rather than metal coordination.

b) Hydrated Lewis Acids (e.g., SbF₅·HF·H₂O)

Antimony pentafluoride-based hydrates, such as SbF₅·HF·H₂O, are structurally similar to AsF₅·HF·6H₂O. Both are superacidic systems, but differences arise in their Lewis acidity and stability:

| Property | AsF₅·HF·6H₂O | SbF₅·HF·H₂O |

|---|---|---|

| Lewis Acidity | Moderate (AsF₅ is weaker than SbF₅) | Extremely strong (used in magic acid) |

| Hydration Stability | Less stable due to As-F bond hydrolysis | More stable |

Key Insight : The weaker Lewis acidity of AsF₅ compared to SbF₅ limits its use in superacid applications but may reduce corrosiveness .

Functional Analogues

a) Hydrogen Fluoride Hydrates (e.g., (HF)₃·H₂O)

HF-based hydrates, such as (HF)₃·H₂O, share the HF-water network present in AsF₅·HF·6H₂O. However, the addition of AsF₅ introduces arsenic’s unique reactivity:

| Property | AsF₅·HF·6H₂O | (HF)₃·H₂O |

|---|---|---|

| Acidity | Enhanced by AsF₅ | Moderate (from HF alone) |

| Toxicity | High (As and HF toxicity) | High (HF toxicity) |

| Applications | Fluorination reactions | Etching, petroleum refining |

Key Contrast : The arsenic center in AsF₅·HF·6H₂O enables redox activity absent in pure HF hydrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.